5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
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Overview
Description
5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole is a complex heterocyclic compound that features a tetrazole ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole typically involves multi-step reactions. One common method includes the formation of a tetrazole ring through the reaction of an azide with a nitrile compound. This is followed by the cyclization of the resulting intermediate with a pyrrole derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Chemical Reactions Analysis
Types of Reactions
5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the tetrazole ring .
Scientific Research Applications
5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 2-(1H-tetrazol-5-yl)pyridine
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives
Uniqueness
5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a tetrazole ring with a pyrrole ring makes it a versatile scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C13H16N6 |
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Molecular Weight |
256.31 g/mol |
IUPAC Name |
5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H16N6/c1-2-4-12(5-3-1)19-13(15-16-17-19)18-8-10-6-14-7-11(10)9-18/h1-5,10-11,14H,6-9H2 |
InChI Key |
GGRCIUGKRZYIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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